1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,4b,5,8,8a,9,10,10a-dodecahydro-8,8a-dihydroxy-1,4a-dimethyl-7-(1-methylethyl)-, methyl ester
Description
Systematic IUPAC Nomenclature and Structural Descriptors
The systematic IUPAC name for this compound is derived from its phenanthrene backbone, a tricyclic aromatic system fused at the 1,2- and 3,4-positions of a naphthalene structure. The full name delineates:
- Parent structure : 1-Phenanthrenecarboxylic acid, indicating substitution at the first carbon of the phenanthrene system.
- Hydrogenation state : "1,2,3,4,4a,4b,5,8,8a,9,10,10a-dodecahydro" specifies complete saturation of twelve hydrogen-deficient positions, resulting in a partially hydrogenated phenanthrene core.
- Functional groups :
Structural Analysis :
The molecule adopts a bridged tricyclic conformation, with the dodecahydro modification introducing chair- and boat-like cyclohexane rings. The hydroxyl groups at C8 and C8a introduce polarity, while the isopropyl and methyl groups contribute to steric bulk. The ester group at C1 enhances solubility in organic solvents.
Table 1: Key Structural Features
| Feature | Position/Descriptor | Role in Structure |
|---|---|---|
| Phenanthrene core | Tricyclic fused rings | Hydrophobic scaffold |
| Hydroxyl groups | C8, C8a | Hydrogen-bonding sites |
| Methyl groups | C1, C4a | Steric hindrance |
| Isopropyl group | C7 | Conformational flexibility |
| Methyl ester | C1 carboxylic acid derivative | Solubility modulation |
Comparative Analysis of Trivial Names in Industrial vs. Academic Contexts
Trivial names for this compound reflect its relationship to abietic acid, a resin acid derived from pine rosin:
- Academic Context :
- Industrial Context :
Naming Conventions :
Academic nomenclature prioritizes precision, whereas industrial terms favor brevity. For example, the CAS registry (30968-45-7) refers to a related compound as "1-Phenanthrenecarboxylic acid, dodecahydro-1,4a-dimethyl-7-(1-methylethyl)-, methyl ester," excluding hydroxyl groups. This highlights industrial naming’s focus on core structure over functional group specificity.
Properties
CAS No. |
34217-14-6 |
|---|---|
Molecular Formula |
C21H34O4 |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
methyl 8,8a-dihydroxy-1,4a-dimethyl-7-propan-2-yl-3,4,4b,5,8,9,10,10a-octahydro-2H-phenanthrene-1-carboxylate |
InChI |
InChI=1S/C21H34O4/c1-13(2)14-7-8-16-19(3)10-6-11-20(4,18(23)25-5)15(19)9-12-21(16,24)17(14)22/h7,13,15-17,22,24H,6,8-12H2,1-5H3 |
InChI Key |
VZUUIOHQORPRQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CCC2C3(CCCC(C3CCC2(C1O)O)(C)C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Core Phenanthrene Framework Construction
The synthesis begins with the formation of the phenanthrene skeleton, which is a tricyclic aromatic hydrocarbon system. This is typically achieved through:
Cyclization reactions of suitably substituted precursors, often involving intramolecular Friedel-Crafts acylation or other ring-closing strategies to build the fused ring system with the desired substitution pattern.
Hydrogenation steps to convert the aromatic phenanthrene into the dodecahydro derivative, introducing saturation at specific ring positions to yield the dodecahydro structure.
Introduction of Hydroxyl and Methyl Groups
Hydroxylation at the 8 and 8a positions is introduced via selective oxidation or dihydroxylation reactions, often employing reagents such as osmium tetroxide or other dihydroxylation catalysts to achieve stereospecific diol formation.
Methylation at the 1 and 4a positions is typically introduced through alkylation reactions using methylating agents under controlled conditions to ensure regio- and stereoselectivity.
Installation of the Isopropyl Group
- The 7-(1-methylethyl) substituent (isopropyl group) is introduced either by using isopropyl-substituted precursors or by alkylation of the phenanthrene core with isopropyl halides or equivalents under Friedel-Crafts or nucleophilic substitution conditions.
Formation of the Carboxylic Acid and Methyl Ester
The carboxylic acid group at the 1-position is introduced by oxidation of a methyl or alkyl substituent or by direct carboxylation reactions. A common laboratory method involves oxidation of phenanthrene derivatives using potassium permanganate in alkaline medium, which converts methyl groups to carboxylic acids.
The methyl ester is formed by esterification of the carboxylic acid with methanol in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid. This step is typically performed under reflux conditions to drive the equilibrium toward ester formation.
Detailed Preparation Methodology
| Step | Reaction Type | Reagents/Conditions | Purpose/Outcome |
|---|---|---|---|
| 1 | Cyclization | Intramolecular Friedel-Crafts acylation or equivalent | Formation of phenanthrene core |
| 2 | Hydrogenation | Catalytic hydrogenation (e.g., Pd/C, H2) | Saturation to dodecahydro derivative |
| 3 | Dihydroxylation | Osmium tetroxide or similar | Introduction of 8,8a-dihydroxy groups |
| 4 | Alkylation | Methyl iodide or methyl triflate; isopropyl halides | Introduction of methyl and isopropyl substituents |
| 5 | Oxidation | Potassium permanganate in alkaline medium | Conversion of methyl to carboxylic acid |
| 6 | Esterification | Methanol with acid catalyst (H2SO4) | Formation of methyl ester |
Industrial and Laboratory Scale Considerations
Laboratory synthesis often involves batch processing with careful control of reaction times, temperatures, and stoichiometry to maximize yield and stereochemical purity.
Industrial production may utilize continuous flow reactors for oxidation and esterification steps to improve efficiency, scalability, and product consistency.
Purification typically involves recrystallization from organic solvents (e.g., ethanol, benzene) and chromatographic techniques such as silica gel column chromatography to isolate the desired stereoisomer and remove impurities.
Research Findings and Mechanistic Insights
The oxidation of phenanthrene derivatives to carboxylic acids proceeds via a well-established mechanism involving the formation of diol intermediates and subsequent cleavage to yield the acid.
The stereochemical outcome of hydroxylation and alkylation steps is influenced by the substrate conformation and choice of reagents, with advanced methods such as chiral chromatography and X-ray crystallography used to confirm configurations.
Enzymatic or microbial carboxylation pathways have been observed under anaerobic conditions in environmental studies, but synthetic preparation relies on chemical oxidation.
Summary Table of Preparation Methods
| Preparation Aspect | Method | Key Reagents | Notes |
|---|---|---|---|
| Phenanthrene core formation | Cyclization (Friedel-Crafts) | Acid catalysts, substituted precursors | Essential for tricyclic framework |
| Saturation to dodecahydro | Catalytic hydrogenation | Pd/C, H2 gas | Controls degree of saturation |
| Hydroxyl group introduction | Dihydroxylation | OsO4, NMO | Stereospecific diol formation |
| Methyl and isopropyl substitution | Alkylation | Methyl iodide, isopropyl halides | Regio- and stereoselective |
| Carboxylic acid formation | Oxidation | KMnO4, alkaline medium | Converts methyl to acid |
| Methyl ester formation | Esterification | Methanol, H2SO4 | Acid-catalyzed ester formation |
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The methyl ester group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. .
Scientific Research Applications
1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,4b,5,8,8a,9,10,10a-dodecahydro-8,8a-dihydroxy-1,4a-dimethyl-7-(1-methylethyl)-, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The hydroxyl and methyl ester groups play a crucial role in its binding affinity and activity. The pathways involved may include enzymatic reactions where the compound acts as a substrate or inhibitor, affecting the overall biochemical processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl Abietate (Methyl Abieta-7,13-dien-18-oate)
- Structure : Decahydrophenanthrene core with conjugated dienes (C-7,13) and a methyl ester.
- Key Differences : Lacks hydroxyl groups and has higher unsaturation (diene system).
- Properties : Less polar than the target compound; used as a technical additive. Oxidation yields hydroxylated derivatives like the target compound .
- Biological Activity: Limited direct bioactivity reported; serves as a precursor for bioactive oxidized derivatives .
Methyl Dehydroabietate (CAS RN: 1235-74-1)
- Structure : Octahydrophenanthrene core with aromatic rings and a methyl ester.
- Key Differences: Higher aromaticity (octahydro vs.
- Applications : Used in cosmetics as an emollient; exhibits moderate antifungal properties .
- Stability : More resistant to oxidation due to aromatic stabilization .
Dehydroabietic Acid Derivatives
- Structure : Similar core but with a carboxylic acid instead of a methyl ester.
- Key Differences : Free carboxylic acid enhances polarity and metal-binding capacity.
- Bioactivity : Antiproliferative activity against cancer cell lines (e.g., MCF-7) .
Levopimaric Acid Oxidation Products
- Structure : Includes variants with methoxy, keto, and hydroxyl groups.
- Key Differences : Greater structural diversity due to thermal and oxidative decarboxylation pathways.
- Thermal Stability : Lower stability than the target compound; requires antioxidants for industrial use .
Comparative Data Table
Key Research Findings
Synthetic Pathways : The target compound is synthesized via MTO/H₂O₂-mediated oxidation of methyl abietate, with yields optimized using HPLC (n-hexane/EtOAc eluent) .
Bioactivity : Phenanthrenecarboxylic acid derivatives exhibit anticancer activity against breast cancer cell lines (MCF-7, MDA-MB-231) at 1000 μg/mL .
Biological Activity
1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,4b,5,8,8a,9,10,10a-dodecahydro-8,8a-dihydroxy-1,4a-dimethyl-7-(1-methylethyl)-, methyl ester (CAS: 3310-97-2), is a complex organic compound belonging to the class of phenanthrene derivatives. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.
Chemical Structure and Properties
- Chemical Formula : CHO
- Molecular Weight : 316.4776 g/mol
- IUPAC Name : 1-Phenanthrenecarboxylic acid methyl ester
- InChIKey : XLNYKQDSHLEWFW-QDDLRWIDSA-N
The structure of the compound features a bicyclic arrangement typical of many terpenoids with various functional groups that influence its reactivity and biological activity.
Biological Activity Overview
Research into the biological activities of 1-Phenanthrenecarboxylic acid methyl ester reveals several potential pharmacological effects:
- Antimicrobial Properties :
-
Anti-inflammatory Effects :
- Compounds similar to 1-Phenanthrenecarboxylic acid have been reported to possess anti-inflammatory properties. The presence of hydroxyl groups in the structure may contribute to this activity by modulating inflammatory pathways .
- Antioxidant Activity :
- Potential Anticancer Activity :
Study 1: Antimicrobial Activity
A study conducted on the methanolic extract of Artemisia annua, which contains various phenanthrene derivatives including 1-Phenanthrenecarboxylic acid methyl ester, reported inhibition zones against Klebsiella pneumoniae and Pseudomonas aeruginosa, with diameters ranging from 5.01 mm to 0.700 mm depending on the concentration used .
Study 2: Anti-inflammatory Mechanisms
Research focused on the anti-inflammatory effects of phenanthrene compounds indicated that they could inhibit pro-inflammatory cytokines in vitro. This suggests a mechanism where these compounds may reduce inflammation by modulating immune responses .
Study 3: Antioxidant Properties
In a comparative study assessing the antioxidant activity of various plant extracts containing phenanthrene derivatives, it was found that these extracts significantly reduced oxidative stress markers in cellular models .
Data Tables
Q & A
Basic: What are the key structural features and molecular characteristics of this compound?
Answer:
The compound is a methyl ester of a highly substituted diterpenoid phenanthrenecarboxylic acid. Key features include:
- Molecular formula : C₂₁H₃₂O₂ (as per methyl pimarate analogs) .
- Stereochemistry : Multiple chiral centers (e.g., 1R, 4aR, 4bS, 7S, 10aR configurations) contribute to its stereoisomerism .
- Functional groups : A methyl ester at C-1, hydroxyl groups at C-8 and C-8a, and an isopropyl substituent at C-7 .
- Molecular weight : 316.48 g/mol (for related methyl esters) .
Methodological Note : Confirm structural assignments using X-ray crystallography (e.g., bond angles in ) and cross-validate with IUPAC naming conventions .
Basic: What spectroscopic methods are employed for characterization?
Answer:
- Gas Chromatography/Mass Spectrometry (GC/MS) : Used for purity assessment and fragmentation pattern analysis. For example, methyl pimarate analogs show characteristic ions at m/z 316 (M⁺) and 299 (M⁺–OH) .
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., δ 1.2–1.4 ppm for methyl groups, δ 3.6 ppm for methoxy) resolve substituent positions and stereochemistry .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., m/z 316.4776 for C₂₁H₃₂O₂) .
Best Practice : Combine NMR data with computational modeling (e.g., density functional theory) to resolve overlapping signals in complex regions .
Advanced: How can stereoisomerism in this compound be resolved analytically?
Answer:
- Chiral Chromatography : Use chiral GC columns (e.g., SE-30 or DP-5) with temperature ramps to separate enantiomers, as demonstrated in diterpenoid analyses .
- X-ray Crystallography : Resolve absolute configurations of chiral centers, as shown in geometric parameter datasets (bond angles: 108.7°–114.8° for C–C–C systems) .
- NOESY NMR : Detect spatial proximity of protons (e.g., axial vs. equatorial methyl groups) to infer stereochemistry .
Challenge : Overlapping signals in crowded spectral regions require isotopic labeling or advanced 2D techniques like HSQC .
Advanced: What are the synthetic challenges in preparing derivatives of this compound?
Answer:
- Regioselectivity : Functionalization at C-7 (isopropyl) or C-8a (hydroxyl) requires protecting groups (e.g., silyl ethers) to avoid side reactions .
- Stereochemical Control : Asymmetric synthesis of chiral centers demands catalysts like Jacobsen’s Mn(III)-salen complexes .
- Scalability : Multi-step syntheses (e.g., cycloaromatization in ) often suffer from low yields; optimize via microwave-assisted or flow chemistry .
Case Study : Synthesis of 10-(benzyloxy)-9-methyl-1,2,3,4-tetrahydrophenanthrene derivatives achieved 72% yield using Pd-catalyzed coupling .
Basic: What natural sources produce structurally related analogs?
Answer:
- Plant Sources : Picea abies (Norway spruce) contains methyl pimarate and sandaracopimarate analogs .
- Biosynthetic Pathways : Derived from abietane or pimarane diterpenoid precursors via oxidative modifications .
Isolation Protocol : Extract with supercritical CO₂, followed by silica gel chromatography and GC/MS verification .
Advanced: How can computational modeling enhance reactivity studies?
Answer:
- Molecular Dynamics (MD) : Simulate interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways .
- Docking Studies : Use AutoDock Vina to model binding affinities for bioactive derivatives (e.g., anti-inflammatory targets) .
- COMSOL Multiphysics : Optimize reaction conditions (e.g., temperature, solvent) via AI-driven parameter sweeps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
